molecular formula C6H8O4 B8730597 4-Methoxymethoxy-but-2-ynoic acid

4-Methoxymethoxy-but-2-ynoic acid

Cat. No.: B8730597
M. Wt: 144.12 g/mol
InChI Key: BWFAHYBHOZFDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxymethoxy-but-2-ynoic acid is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

4-(methoxymethoxy)but-2-ynoic acid

InChI

InChI=1S/C6H8O4/c1-9-5-10-4-2-3-6(7)8/h4-5H2,1H3,(H,7,8)

InChI Key

BWFAHYBHOZFDCV-UHFFFAOYSA-N

Canonical SMILES

COCOCC#CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 8.2 g of 60% sodium hydride in mineral oil in 271 mL of tetrahydrofuran at 0° C. with stirring under nitrogen was added dropwise 10 g of propargyl alcohol over 15 min. The mixture was stirred an additional 30 min. To the stirred mixture at 0° C was added 15.8 g of chloromethylmethyl ether. Stirring was continued at room temperature over night. The mixture was filtered and the solvent was removed from the filtrate. The residue was distilled (35-38° C., 4 mm) giving 8.5 g. of a liquid. The distillate was dissolved in 200 mL of ether. The solution was stirred under nitrogen and cooled to −78° C. as 34.1 mL of 2.5 molar n-butyl lithium in hexanes was added over 15 min. Stirring was continued for another 1.5 hr. Dry carbon dioxide was passed over the surface of the stirring reaction mixture as it warmed from −78° C. to room temperature. The mixture was stirred under a carbon dioxide atmosphere over night. The mixture was poured into a mixture of 14 mL of hydrochloric acid and 24 mL of water. The organic layer was separated and dried over magnesium sulfate. The solvent was removed and the residue was maintained at 100° C. at 4 mm for 1 hr giving 10.4 g of 4-methoxymethoxy-but-2-ynoic acid.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
271 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
15.8 g
Type
reactant
Reaction Step Three
Quantity
34.1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
14 mL
Type
reactant
Reaction Step Six
Name
Quantity
24 mL
Type
solvent
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven

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